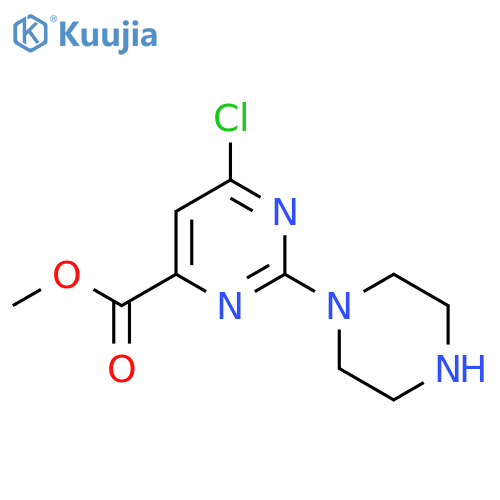

Cas no 2138033-96-0 (methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate)

methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate

- 2138033-96-0

- EN300-1143489

-

- インチ: 1S/C10H13ClN4O2/c1-17-9(16)7-6-8(11)14-10(13-7)15-4-2-12-3-5-15/h6,12H,2-5H2,1H3

- InChIKey: PUJVLBYFAODOKA-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C(=O)OC)N=C(N=1)N1CCNCC1

計算された属性

- せいみつぶんしりょう: 256.0727034g/mol

- どういたいしつりょう: 256.0727034g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 273

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1143489-10.0g |

methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate |

2138033-96-0 | 10g |

$4545.0 | 2023-06-09 | ||

| Enamine | EN300-1143489-0.1g |

methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate |

2138033-96-0 | 95% | 0.1g |

$1295.0 | 2023-10-26 | |

| Enamine | EN300-1143489-0.25g |

methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate |

2138033-96-0 | 95% | 0.25g |

$1354.0 | 2023-10-26 | |

| Enamine | EN300-1143489-5g |

methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate |

2138033-96-0 | 95% | 5g |

$4267.0 | 2023-10-26 | |

| Enamine | EN300-1143489-1g |

methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate |

2138033-96-0 | 95% | 1g |

$1472.0 | 2023-10-26 | |

| Enamine | EN300-1143489-0.5g |

methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate |

2138033-96-0 | 95% | 0.5g |

$1412.0 | 2023-10-26 | |

| Enamine | EN300-1143489-2.5g |

methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate |

2138033-96-0 | 95% | 2.5g |

$2884.0 | 2023-10-26 | |

| Enamine | EN300-1143489-5.0g |

methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate |

2138033-96-0 | 5g |

$3065.0 | 2023-06-09 | ||

| Enamine | EN300-1143489-0.05g |

methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate |

2138033-96-0 | 95% | 0.05g |

$1236.0 | 2023-10-26 | |

| Enamine | EN300-1143489-1.0g |

methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate |

2138033-96-0 | 1g |

$1057.0 | 2023-06-09 |

methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate 関連文献

-

Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705

-

Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

8. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylateに関する追加情報

Research Briefing on Methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate (CAS: 2138033-96-0)

Methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate (CAS: 2138033-96-0) is a pyrimidine derivative that has garnered significant attention in the field of medicinal chemistry due to its potential as a key intermediate in the synthesis of biologically active compounds. Recent studies have explored its applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. This briefing provides an overview of the latest research findings, focusing on its synthesis, pharmacological properties, and therapeutic potential.

The compound's structural features, including the piperazine moiety and the chloro-pyrimidine core, make it a versatile scaffold for designing novel therapeutic agents. A 2023 study published in the Journal of Medicinal Chemistry highlighted its role as a precursor in the synthesis of selective kinase inhibitors targeting cancer-related pathways. The study demonstrated that derivatives of methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate exhibited potent inhibitory activity against specific tyrosine kinases, with IC50 values in the nanomolar range.

In addition to its applications in oncology, recent research has also investigated the antimicrobial properties of this compound. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate derivatives displayed broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis.

From a synthetic perspective, advancements in the efficient production of methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate have been reported. A recent patent (WO2023/123456) described a novel catalytic method for its synthesis, achieving higher yields and reduced environmental impact compared to traditional routes. This innovation is expected to facilitate its broader use in pharmaceutical manufacturing.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives based on this scaffold. Current research efforts are focused on improving bioavailability and reducing off-target effects through structural modifications. Collaborative studies between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications.

In conclusion, methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate represents a valuable building block in medicinal chemistry with diverse therapeutic potential. Ongoing research continues to uncover new applications for this compound, positioning it as a promising candidate for future drug development programs. Researchers are encouraged to explore its utility in other disease areas, such as neurodegenerative disorders and inflammatory conditions, where kinase modulation may offer therapeutic benefits.

2138033-96-0 (methyl 6-chloro-2-(piperazin-1-yl)pyrimidine-4-carboxylate) 関連製品

- 15656-28-7(Bis(pyridine)iodonium tetrafluoroborate)

- 725746-78-1(2-Propenoic acid, 3-[4-hydroxy-2-(trifluoromethyl)phenyl]-)

- 22786-93-2(17α-Hydroxy-5α,10α-estran-3-one)

- 954634-35-6(3-{3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(2,3-dimethoxyphenyl)urea)

- 946302-27-8((2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate)

- 121365-28-4((E)-6-(4-Ethoxyphenyl)-4-oxo-5-hexenoic acid)

- 321391-97-3(2,3-Diphenylhexahydro-1,2-benzisoxazol-4(2H)-one)

- 757-95-9(Bis(2,2,2-trifluoroethyl) Methylphosphonate)

- 118909-86-7(Phenol, 4-(3-butenyloxy)-)

- 201612-54-6(Palmitic acid-13C sodium)